An In-Depth Technical Guide to 5-Acetyluracil: Chemical Properties and Structure
An In-Depth Technical Guide to 5-Acetyluracil: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetyluracil, a derivative of the pyrimidine nucleobase uracil, serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including antiviral and anticancer agents.[1][2][3] Its chemical reactivity, stemming from the acetyl group at the 5-position, allows for diverse modifications, making it a valuable building block in medicinal chemistry and nucleic acid research.[2] This guide provides a comprehensive overview of the core chemical properties, structural features, and relevant biological pathways associated with 5-acetyluracil, supported by detailed experimental protocols and structural visualizations.
Chemical Properties and Structure
5-Acetyluracil, with the IUPAC name 5-acetyl-1H-pyrimidine-2,4-dione, is a white to light yellow crystalline powder.[4] Its fundamental chemical and physical properties are summarized in the table below.
Table 1: Physicochemical Properties of 5-Acetyluracil
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆N₂O₃ | [4] |
| Molecular Weight | 154.12 g/mol | [4] |
| Melting Point | 278 °C (decomposes) | [5] |
| Boiling Point | 265 °C (predicted) | [6] |
| Density | 1.351 g/cm³ (predicted) | [6] |
| pKa | 7.04 (predicted) | [6] |
| LogP | -1.1 | [4] |
| Appearance | White to light yellow crystalline powder | [4] |
| CAS Number | 6214-65-9 | [5] |
The structure of 5-acetyluracil consists of a pyrimidine ring, which is the core of the uracil nucleobase, with an acetyl group substituted at the C5 position. This substitution is key to its enhanced reactivity and utility as a synthetic intermediate.
Spectroscopic Data
The structural elucidation of 5-acetyluracil is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum of 5-acetyluracil would be expected to show distinct signals for the protons on the pyrimidine ring and the methyl protons of the acetyl group. The exact chemical shifts are dependent on the solvent used.[5][7]
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. Characteristic peaks would be observed for the carbonyl carbons of the uracil ring and the acetyl group, as well as the carbons of the pyrimidine ring.[4][7]
Infrared (IR) Spectroscopy
The IR spectrum of 5-acetyluracil exhibits characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
-
N-H stretching: around 3300-3500 cm⁻¹ for the amine groups in the uracil ring.[8][9]
-
C=O stretching: Strong absorptions in the region of 1650-1750 cm⁻¹ corresponding to the carbonyl groups of the uracil ring and the acetyl group.[8][10]
-
C-H stretching: around 2850-2950 cm⁻¹ for the methyl group.[8]
Mass Spectrometry (MS)
Mass spectrometry of 5-acetyluracil would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide further structural information, with common fragmentation pathways involving the loss of the acetyl group or parts of the pyrimidine ring.[11][12][13]
Experimental Protocols
Synthesis of 5-Acetyluracil
A common method for the synthesis of 5-acetyluracil is through the Friedel-Crafts acylation of uracil.[11][14]
Protocol: Friedel-Crafts Acylation of Uracil
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend uracil in a suitable inert solvent such as nitrobenzene.
-
Catalyst Addition: Add a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to the suspension.
-
Acylating Agent Addition: Slowly add acetic anhydride or acetyl chloride to the reaction mixture.
-
Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and pour it onto crushed ice to decompose the aluminum chloride complex.
-
Purification: The resulting precipitate of 5-acetyluracil is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or water.
Analytical Methods
Protocol: ¹H and ¹³C NMR Spectroscopy [15][16]
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-acetyluracil in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired.[4]
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[17]
Protocol: Infrared (IR) Spectroscopy (KBr Pellet Method) [10][18]
-
Sample Preparation: Grind a small amount (1-2 mg) of 5-acetyluracil with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[19]
-
Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum over the desired range (typically 4000-400 cm⁻¹).
Protocol: Mass Spectrometry (Electron Ionization - EI) [13][20][21]
-
Sample Introduction: Introduce a small amount of the solid 5-acetyluracil sample into the mass spectrometer via a direct insertion probe.
-
Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions to generate the mass spectrum.
Biological Activity and Signaling Pathways
5-Acetyluracil and its derivatives are of significant interest in drug development due to their potential as anticancer and antiviral agents.[1][6][22] A key mechanism of action for many uracil analogs, such as the well-known chemotherapeutic 5-fluorouracil (5-FU), is the inhibition of thymidylate synthase (TS).[8][14][23][24] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[25]
The inhibition of thymidylate synthase by 5-substituted uracil analogs disrupts the normal pyrimidine metabolism pathway, leading to an imbalance of nucleotides and ultimately inhibiting DNA replication and cell proliferation.[6][7]
Diagram: Inhibition of Thymidylate Synthase Pathway
Below is a simplified representation of the thymidylate synthase pathway and its inhibition by a uracil analog.
Caption: Inhibition of thymidylate synthase by a 5-substituted uracil analog.
This diagram illustrates how a 5-substituted uracil analog, after metabolic activation, can inhibit the enzyme thymidylate synthase, thereby blocking the conversion of dUMP to dTMP. This disruption in the pyrimidine synthesis pathway ultimately hinders the production of dTTP, a necessary building block for DNA synthesis and repair.
Experimental Workflow: Synthesis and Analysis
The general workflow for the synthesis and characterization of 5-acetyluracil is depicted below.
Caption: General workflow for the synthesis and analysis of 5-acetyluracil.
This workflow outlines the key stages, from the initial reaction of starting materials to the purification and subsequent structural characterization of the final product using various spectroscopic techniques.
Conclusion
5-Acetyluracil is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties and versatile reactivity make it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its structure, properties, and role in biological pathways, as detailed in this guide, is essential for its effective utilization in research and development. The provided experimental protocols offer a practical foundation for the synthesis and analysis of this important pyrimidine derivative.
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